Cas no 4936-19-0 (3,4-Hexanofuran-2,5-dione)

3,4-Hexanofuran-2,5-dione is a cyclic dicarboxylic anhydride with applications in organic synthesis and polymer chemistry. Its six-membered ring structure, incorporating a furan core, provides reactivity useful for crosslinking, copolymerization, and intermediate formation. The compound's anhydride functionality enables efficient ring-opening reactions with nucleophiles, making it valuable for producing esters, amides, or polyfunctional derivatives. Its moderate stability and solubility in common organic solvents facilitate handling in laboratory and industrial settings. Potential uses include modifying resins, adhesives, or specialty polymers, where its bifunctional nature can enhance material properties. The structural features of 3,4-hexanofuran-2,5-dione offer a balance between reactivity and processability for targeted synthetic applications.
3,4-Hexanofuran-2,5-dione structure
3,4-Hexanofuran-2,5-dione structure
Product Name:3,4-Hexanofuran-2,5-dione
CAS No:4936-19-0
MF:C10H12O3
MW:180.200483322144
CID:2709573
PubChem ID:88024514
Update Time:2025-10-18

3,4-Hexanofuran-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3,4-Hexanofuran-2,5-dione
    • EN300-6489573
    • 4936-19-0
    • SCHEMBL6666733
    • 1H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]furan-1,3-dione
    • 4,5,6,7,8,9-hexahydrocycloocta[c]furan-1,3-dione
    • EAA93619
    • Inchi: 1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13-9/h1-6H2
    • InChI Key: TYHJNFNJPLZGIM-UHFFFAOYSA-N
    • SMILES: O1C(C2=C(C1=O)CCCCCC2)=O

Computed Properties

  • Exact Mass: 180.078644241Da
  • Monoisotopic Mass: 180.078644241Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.4Ų

3,4-Hexanofuran-2,5-dione Pricemore >>

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Additional information on 3,4-Hexanofuran-2,5-dione

Introduction to 3,4-Hexanofuran-2,5-dione (CAS No. 4936-19-0)

3,4-Hexanofuran-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 4936-19-0, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This dione derivative, characterized by its fused furan ring system and two ketone functional groups, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The compound belongs to the class of furan derivatives, which are widely recognized for their diverse applications in medicinal chemistry. The presence of both ketone groups and the furan ring imparts 3,4-Hexanofuran-2,5-dione with reactivity patterns that are useful in constructing more complex molecular architectures. Specifically, the conjugation between the furan ring and the carbonyl groups allows for selective transformations such as Michael additions, aldol reactions, and cyclizations, making it a versatile building block in synthetic chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of 3,4-Hexanofuran-2,5-dione and its derivatives. The compound's structural motif is reminiscent of several natural products and pharmacologically active compounds, suggesting its potential as a precursor for drug discovery. For instance, studies have demonstrated its utility in the synthesis of nonsteroidal anti-inflammatory agents (NSAIDs) and other therapeutic compounds. The ability to modify its core structure allows chemists to fine-tune its biological activity, making it a promising candidate for further investigation.

One of the most compelling aspects of 3,4-Hexanofuran-2,5-dione is its role in developing novel synthetic methodologies. Researchers have leveraged its reactivity to develop efficient routes for constructing complex heterocycles. For example, recent advances in transition-metal-catalyzed reactions have enabled the introduction of various substituents at specific positions on the furan ring or the dione moiety. These methodologies not only enhance synthetic efficiency but also open up new avenues for creating structurally diverse libraries of compounds for drug discovery.

The compound's significance extends beyond academic research; it also finds applications in industrial settings. Its use as an intermediate in the production of specialty chemicals and fine chemicals underscores its economic value. Moreover, the demand for sustainable synthetic routes has led to innovations in green chemistry approaches for synthesizing 3,4-Hexanofuran-2,5-dione, aligning with global efforts to reduce environmental impact.

From a mechanistic perspective, 3,4-Hexanofuran-2,5-dione exhibits interesting electronic properties due to the conjugated system formed by the furan ring and the ketone groups. This conjugation influences its reactivity and spectral characteristics, making it a subject of interest in computational chemistry studies. Advanced computational methods have been employed to model its behavior in various chemical environments, providing insights into how modifications can enhance its utility as a synthetic intermediate.

The pharmacological profile of 3,4-Hexanofuran-2,5-dione has been further explored through preclinical studies. These investigations have highlighted its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Additionally, derivatives of this compound have shown promise in other therapeutic areas such as antiviral and anticancer research. The structural flexibility offered by the furan ring and dione groups allows for the design of molecules with tailored biological activities.

In conclusion,3,4-Hexanofuran-2,5-dione (CAS No. 4936-19-0) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical chemistry. Its unique structural features and reactivity patterns make it a valuable tool for developing new synthetic strategies and bioactive molecules. As research continues to uncover its potential applications,3,4-Hexanofuran-2,5-dione is poised to remain at the forefront of chemical innovation.

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